1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
Description
1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted at the 1-position with a (3,4-dichlorobenzyl)oxy group, a methyl group at the 4-position, and phenyl groups at the 3- and 5-positions. The dichlorinated benzyloxy moiety introduces steric bulk and electron-withdrawing properties, while the 3,5-diphenyl and 4-methyl groups contribute to hydrophobic interactions and conformational stability.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)28-15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXDMCHBVKCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related pyrazole derivatives, focusing on substituent effects, halogenation patterns, and reported bioactivities.
Table 1: Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Halogenation: The target compound’s 3,4-dichlorobenzyloxy group enhances lipophilicity and metabolic stability compared to non-halogenated analogs like the 2-hydroxyethyl-substituted derivatives in . Halogens (Cl, F) are known to improve binding affinity to hydrophobic targets, as seen in the antiarrhythmic and analgesic activities of brominated pyrazoles in .
- Aromatic Substitutions: The 3,5-diphenyl groups in the target compound mirror those in derivatives, which exhibited platelet antiaggregating activity.
- Electron-Donating vs. Withdrawing Groups: The dichlorobenzyloxy group (electron-withdrawing) contrasts with the dimethoxybenzyl group in 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ().
Key Research Findings and Limitations
- Structural Insights : X-ray crystallography in confirmed planar pyrazole rings in analogs, suggesting similar rigidity in the target compound. The 4-methyl group may slightly distort this planarity, affecting binding pocket compatibility .
- Activity Gaps : While halogenated pyrazoles in and show promise in cardiovascular and analgesic applications, the target compound’s bioactivity remains unverified. Comparative studies with in vitro assays are needed to validate its efficacy .
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